molecular formula C19H26O3 B15124836 11A-Hydroxy-18-methyl-estr-4-ene-3,17-dione

11A-Hydroxy-18-methyl-estr-4-ene-3,17-dione

Cat. No.: B15124836
M. Wt: 302.4 g/mol
InChI Key: JEMKJBGEAVUIOC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 11A-Hydroxy-18-methyl-estr-4-ene-3,17-dione typically involves the hydroxylation of 18-methyl-estr-4-ene-3,17-dione. This process can be achieved through various chemical reactions, including the use of oxidizing agents such as osmium tetroxide or potassium permanganate under controlled conditions .

Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple steps of purification, such as recrystallization and chromatography, to isolate the desired product .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in substitution reactions where functional groups are replaced with others.

Common Reagents and Conditions:

    Oxidizing Agents: Osmium tetroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

11A-Hydroxy-18-methyl-estr-4-ene-3,17-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 11A-Hydroxy-18-methyl-estr-4-ene-3,17-dione involves its interaction with specific molecular targets, such as hormone receptors. It may modulate the activity of these receptors, leading to changes in gene expression and cellular function. The exact pathways and molecular targets can vary depending on the specific biological context .

Comparison with Similar Compounds

  • 13β-ethyl-11-methylenegon-4-ene-3,17-dione
  • 11α-hydroxy-18-methyl-4-estren-3,17-dione
  • 13β-ethyl-estr-4-en-11α-ol-3,17-dione

Uniqueness: 11A-Hydroxy-18-methyl-estr-4-ene-3,17-dione is unique due to its specific hydroxylation pattern and methyl substitution, which confer distinct chemical and biological properties. This uniqueness makes it valuable as an intermediate in the synthesis of other steroidal compounds .

Properties

IUPAC Name

13-ethyl-11-hydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26O3/c1-2-19-10-16(21)18-13-6-4-12(20)9-11(13)3-5-14(18)15(19)7-8-17(19)22/h9,13-16,18,21H,2-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEMKJBGEAVUIOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CC(C3C(C1CCC2=O)CCC4=CC(=O)CCC34)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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